PS10
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Overview
Description
PS10 is a novel, potent, and ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK). It inhibits all PDK isoforms with varying degrees of potency, making it a broad-spectrum inhibitor. This compound has shown significant potential in improving glucose tolerance and stimulating myocardial carbohydrate oxidation, particularly in diet-induced obesity models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PS10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory properties. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it generally involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification through chromatography .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control processes. This would include large-scale reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: PS10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the this compound molecule, modifying its activity and specificity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce various substituted this compound analogs .
Scientific Research Applications
PS10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of pyruvate dehydrogenase kinase and its effects on metabolic pathways.
Biology: Investigates the role of pyruvate dehydrogenase kinase in cellular metabolism and its regulation.
Medicine: Potential therapeutic applications in treating metabolic disorders such as diabetes and obesity by improving glucose tolerance and stimulating carbohydrate oxidation.
Industry: May be used in the development of new drugs targeting metabolic pathways and in the production of research reagents
Mechanism of Action
PS10 exerts its effects by competitively inhibiting the ATP-binding site of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, leading to increased activity of the complex. As a result, there is enhanced conversion of pyruvate to acetyl-CoA, promoting carbohydrate oxidation and improving glucose tolerance. The molecular targets include all isoforms of pyruvate dehydrogenase kinase, with varying degrees of affinity .
Comparison with Similar Compounds
Dichloroacetate: Another pyruvate dehydrogenase kinase inhibitor but with a different mechanism of action.
Sodium dichloroacetate: Similar to dichloroacetate but with different pharmacokinetic properties.
PDK4-IN-1 hydrochloride: A selective inhibitor of pyruvate dehydrogenase kinase 4
Uniqueness of PS10: this compound is unique due to its broad-spectrum inhibition of all pyruvate dehydrogenase kinase isoforms and its high affinity for pyruvate dehydrogenase kinase 2. This broad-spectrum activity and high specificity make it a valuable tool for studying metabolic pathways and developing potential therapeutic applications .
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)sulfonyl-1,3-dihydroisoindole-4,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUZJWAAXPEMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=C(C=C(C=C3)O)O)C(=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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